N,N'-Di(thiazol-2-yl)formimidamide
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Overview
Description
Methanimidamide, N,N’-bis(2-thiazolyl)- is a chemical compound characterized by the presence of two thiazole rings. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N’-bis(2-thiazolyl)- typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of thiazole-2-carboxaldehyde with formamidine acetate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methanimidamide, N,N’-bis(2-thiazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-bis(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Methanimidamide, N,N’-bis(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N’-bis(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole rings in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,4-dimethylphenyl)methanimidamide: Similar in structure but with different substituents on the thiazole rings.
1-Carbamimidamido-N-(2-phenylethyl)methanimidamide: Contains a phenylethyl group instead of thiazole rings.
Formamidinium iodide: A related compound with different functional groups.
Uniqueness
Methanimidamide, N,N’-bis(2-thiazolyl)- is unique due to the presence of two thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6N4S2 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N,N'-bis(1,3-thiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11) |
InChI Key |
XVIAWTPJNLNQLJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=N1)N/C=N/C2=NC=CS2 |
Canonical SMILES |
C1=CSC(=N1)NC=NC2=NC=CS2 |
Origin of Product |
United States |
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